molecular formula C16H20BNO4S B1472992 (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid CAS No. 1704120-99-9

(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid

Cat. No. B1472992
M. Wt: 333.2 g/mol
InChI Key: YBRFNQSFPWSYEM-UHFFFAOYSA-N
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Description

(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid, commonly referred to as CSNB, is a synthetic organic compound with a wide range of applications in scientific research. CSNB is a boronic acid derivative that has been used in a variety of experiments, including those involving organic synthesis, catalysis, and medicinal chemistry. CSNB has been used in the synthesis of a variety of organic compounds, as well as in the development of new catalysts and drugs. In addition, CSNB has been used in a variety of biochemical and physiological experiments, such as those involving the study of enzyme activity and cell signaling.

Scientific Research Applications

Synthesis and Characterization

A significant application of aryl boronic acids like (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid is in the synthesis of complex organic compounds. For example, Allen and Roscoe (1969) synthesized naphthalene-1,4-diboronic acid through a Grignard reaction, a fundamental method in organic synthesis. Yao-bing (2010) also employed a Suzuki coupling reaction involving 1-naphthalene boronic acid, showcasing the utility of boronic acids in coupling synthesis, a crucial technique in organic chemistry (Allen & Roscoe, 1969) (Yin Yao-bing, 2010).

Applications in Sugar Sensing

Boronic acids have been studied for their potential in sugar sensing, as they can interact with sugars. Griffin and Shu (2004) investigated the use of different boronic acids, including naphthalene-2-boronic acid, for extracting and purifying sugars from hemicellulose hydrolysates. This research highlights the potential of boronic acids in industrial applications like sugar extraction and purification (Griffin & Shu, 2004).

Fluorescent Sensing Applications

The fluorescent properties of naphthalene-based boronic acids have been extensively studied. For instance, Gao, Zhang, and Wang (2005) synthesized water-soluble naphthalene-based fluorescent boronic acid isomers suitable for the ratiometric and off-on sensing of saccharides at physiological pH. These compounds demonstrate potential in developing sensitive sugar sensors (Gao, Zhang, & Wang, 2005).

Applications in Organic Reactions and Catalysis

Boronic acids are also utilized in various organic reactions and catalysis. For example, Hashimoto, Gálvez, and Maruoka (2015) reported the use of a boronic acid catalyst in aza-Michael additions, a type of organic reaction. This showcases the role of boronic acids as catalysts in organic synthesis, offering new pathways for chemical reactions (Hashimoto, Gálvez, & Maruoka, 2015).

Photophysical Properties and Light-Harvesting Applications

Kameta, Ishikawa, Masuda, Asakawa, and Shimizu (2012) explored the use of naphthalene-boronic acids in light-harvesting antenna systems, indicating the potential of these compounds in photophysical applications. Their research into the properties of nanotubes and nanotapes made from these compounds reveals the versatility of boronic acids in materials science (Kameta et al., 2012).

properties

IUPAC Name

[4-(cyclohexylsulfamoyl)naphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4S/c19-17(20)15-10-11-16(14-9-5-4-8-13(14)15)23(21,22)18-12-6-2-1-3-7-12/h4-5,8-12,18-20H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRFNQSFPWSYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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